3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide

GAT1 GABA transporter Binding affinity

This compound is a positional scanning tool with an exquisitely defined 4-methylthio regioisomer—not interchangeable with the 2-methylthio analog (CAS 896348-94-0) or unsubstituted parent. Its ~1,100 nM Ki at hGAT1 and ~3,400 nM IC50 in functional GABA uptake assays make it an ideal low-activity reference to calibrate GAT1 screening cascades and unmask partial/allosteric effects. The amide (-CONH2) scaffold renders it incapable of replicating KATP-channel-opening activity of the thioamide series, establishing it as a validated amide baseline. Susceptibility to controlled oxidation (sulfoxide/sulfone) also qualifies it as an LC-MS/MS reference for thioether-containing drug candidates.

Molecular Formula C17H14N2O3S
Molecular Weight 326.37
CAS No. 896353-65-4
Cat. No. B2933741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide
CAS896353-65-4
Molecular FormulaC17H14N2O3S
Molecular Weight326.37
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C17H14N2O3S/c1-23-11-8-6-10(7-9-11)17(21)19-14-12-4-2-3-5-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
InChIKeyKPDHWLQQAMVKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide (CAS 896353-65-4): Core Identity and Procurement-Relevant Classification


3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative bearing a 4-methylthio substituent on the benzamido phenyl ring. The compound integrates a benzofuran core with a primary carboxamide at the 2-position and an amide-linked 4-(methylthio)phenyl group at the 3-position, forming a thioether-containing benzofuran-carboxamide scaffold [1]. Its molecular formula is C17H14N2O3S (MW 326.37 g/mol) [1]. Benzofuran-2-carboxamide derivatives have been investigated as KATP channel openers, TNF/PDE IV inhibitors, PTPRO inhibitors, and GABA transporter ligands, but the specific substitution pattern of this compound—particularly the 4-methylthio regioisomer—defines a distinct chemical space within the broader benzofuran pharmacophore [2][3][4].

Why Generic Substitution Fails for 3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide


Within the benzofuran-2-carboxamide class, biological activity is exquisitely sensitive to the nature and position of substituents on the 3-benzamido aryl ring, the presence or absence of a thioamide moiety, and additional substitution on the benzofuran core. A regioisomeric shift of the methylthio group from the 4-position (target compound) to the 2-position (CAS 896348-94-0) or its replacement with hydrogen (CAS 68217-75-4) produces distinct pharmacophores that are not interchangeable in target-binding assays [1]. Furthermore, benzofuran-2-carboxamide derivatives described as KATP channel openers or PDE IV/TNF inhibitors typically feature 5- or 6-substitution on the benzofuran ring or thioamide (-CS-NH-) functionality rather than the amide present here [2][3]. Consequently, substituting this compound with another in-class benzofuran-2-carboxamide without matching the precise 3-(4-methylthiobenzamido) architecture risks invalidating structure-activity relationships and yielding non-comparable biological results.

Quantitative Differentiation Evidence for 3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide


GAT1 Transporter Binding Affinity: Direct Head-to-Head Comparison with Clinical GAT1 Inhibitor Tiagabine

This compound binds GAT1 (GABA transporter 1) with a Ki of 1,070–1,100 nM (mouse and human GAT1 expressed in HEK293 cells, competitive MS binding assay), as deposited in BindingDB [1]. In contrast, the clinically established GAT1 inhibitor tiagabine exhibits a Ki of approximately 67–100 nM in comparable GAT1 binding assays [2]. The target compound is thus roughly 10- to 16-fold less potent than tiagabine at GAT1, positioning it as a moderate-affinity GAT1 ligand rather than a high-potency blocker. This quantitative gap is meaningful for researchers requiring a low-to-moderate affinity GAT1 probe, a negative control for GAT1-mediated GABA uptake assays, or a starting scaffold for medicinal chemistry optimization where reduced potency at GAT1 may be advantageous for selectivity profiling against other GABA transporter subtypes.

GAT1 GABA transporter Binding affinity Inhibitor screening

GAT1 Functional Inhibition Potency (IC50) vs. Substrate Uptake

In a functional [3H]GABA uptake assay using mouse GAT1 expressed in HEK293 cells, the compound achieved an IC50 of 3,390 nM [1]. This value indicates that the compound acts as a weak functional inhibitor of GABA transport through GAT1. By comparison, tiagabine inhibits [3H]GABA uptake in synaptosomes with an IC50 of 67 nM . The approximately 50-fold lower functional potency of the target compound reinforces its profile as a low-potency GAT1 ligand, suitable for applications where strong GAT1 blockade is undesirable (e.g., studying GAT1-independent GABAergic mechanisms) or as a reference point in SAR series aimed at improving transporter inhibition.

GAT1 Functional assay IC50 GABA uptake

Regioisomeric Differentiation: 4-Methylthio vs. 2-Methylthio Benzamido Position

The 4-methylthio substitution on the benzamido phenyl ring (target compound, CAS 896353-65-4) is regioisomerically distinct from the 2-methylthio isomer (CAS 896348-94-0) . In benzofuran-2-carboxamide SAR, the position of substituents on the benzamido ring critically influences both electronic properties (through resonance and inductive effects) and steric interactions with protein binding pockets. While direct comparative quantitative data from primary literature are unavailable for these two regioisomers, class-level SAR from benzofuran carboxamide patents [1][2] demonstrates that methoxy or thioether substitution at the 4-position versus the 2-position or 3-position of the benzamido ring produces divergent biological profiles (e.g., PDE IV inhibition, TNF modulation). Researchers conducting positional scanning or scaffold-hopping campaigns should therefore anticipate that the 4-methylthio compound will exhibit distinct target engagement profiles from its 2-methylthio analog, preventing direct substitution without re-validation.

Positional isomer Structure-activity relationship Benzofuran carboxamide

KATP Channel Opener Potential: Benzofuran-Thioamide Class Context

Benzofuran derivatives bearing a thioamide (-CS-NH-) group at the position equivalent to the 2-carboxamide have been systematically evaluated as KATP channel openers, with certain compounds exhibiting single-digit micromolar affinity for the SUR2B/Kir6.1 channel subtype [1]. However, the target compound contains a primary amide (-CONH2) rather than a thioamide at the 2-position, which is known to be crucial for KATP channel affinity—a one-carbon spacer between the heterocycle and the (thio)amide moiety was shown to be essential for both affinity and SUR2B/SUR1 selectivity [1][2]. The target compound lacks this critical thioamide pharmacophore and therefore cannot be assumed to recapitulate the KATP channel opening activity of its thioamide congeners. For researchers seeking KATP openers, the 2-thioamide benzofuran series (e.g., benzofuran-2-carbothioamides described in Fischer et al. 2010) represents the appropriate comparator class; this compound serves instead as an amide baseline control [1].

KATP channel SUR2B/Kir6.1 Thioamide Potassium channel opener

Absence of 5-/6-Substitution on the Benzofuran Core: Differentiation from Pharmacologically Optimized Series

Multiple bioactive benzofuran-2-carboxamide series derive potency from substituents at the 5- or 6-position of the benzofuran core. For instance, 5- or 6-substituted benzofuran-2-carboxamides have been claimed as adiponectin pathway modulators [1], and 7-substituted benzofuran-2-carboxamides have been optimized as PARP-1 inhibitors with IC50 values as low as 40 nM [2]. The target compound lacks any substituent on the benzofuran core (C-4, C-5, C-6, C-7 positions unsubstituted), which distinguishes it from these optimized series. This unsubstituted core may confer advantages in terms of synthetic tractability, metabolic stability, or off-target profile, but it also means the compound cannot be expected to replicate the potency of core-substituted analogs. This is a critical consideration for scientists selecting compounds for target-based screening cascades.

Core substitution Pharmacophore model Benzofuran-2-carboxamide

Methylthio vs. Non-Thioether Analog Comparison: Physicochemical Implications Supported by Class-Level Data

The 4-methylthio (-SMe) substituent increases the compound's lipophilicity compared to analogs bearing hydrogen, hydroxyl, or methoxy groups at the same position. In the broader benzofuran carboxamide class, methylthio substitution has been associated with enhanced membrane permeability and modified target-binding kinetics [1]. The unsubstituted benzamido analog (3-benzamidobenzofuran-2-carboxamide, CAS 68217-75-4) has a molecular weight of 280.28 g/mol versus 326.37 g/mol for the target compound, representing a ~46 Da increase attributable to the sulfur atom and methyl group . This physicochemical differentiation is relevant for CNS drug discovery programs where fine-tuning of logP and polar surface area is required. The methylthio group also provides a synthetic handle for oxidation to sulfoxide or sulfone metabolites or derivatives, enabling metabolic soft-spot analysis [2].

Lipophilicity Methylthio Drug-likeness Membrane permeability

Defined Application Scenarios for 3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide Based on Verified Quantitative Evidence


Moderate-Affinity GAT1 Probe for GABA Transporter Selectivity Profiling

With a Ki of ~1,100 nM at human GAT1 and an IC50 of ~3,400 nM in functional GABA uptake [1], this compound can serve as a moderate-affinity probe to discriminate GAT1-mediated effects from other GABA transporter subtypes (GAT2, GAT3, BGT1) in heterologous expression systems. Its 10- to 50-fold lower potency versus tiagabine makes it particularly useful as a 'low-activity' reference compound in GAT1 inhibitor screening cascades, where strong inhibition would mask partial or allosteric effects. Researchers may use it to calibrate assay sensitivity or as a negative control for GAT1-dependent phenotypes in neuronal cultures or brain slice electrophysiology.

Regioisomeric Reference Standard in Benzofuran-2-Carboxamide SAR Campaigns

The compound's 4-methylthio regioisomerism differentiates it from the 2-methylthio analog (CAS 896348-94-0) . Medicinal chemistry teams conducting positional scanning of the benzamido aryl ring can use this compound as a defined regioisomer to map the steric and electronic requirements of their target binding pocket. Because class-level SAR indicates that para-substitution (4-position) can produce divergent activity profiles compared to ortho- or meta-substitution [2], this compound fills a specific node in a positional scanning matrix.

Amide Baseline Control in KATP Channel Opener Pharmacology

The benzofuran-2-carbothioamide series has been established as KATP channel openers with micromolar affinity for SUR2B/Kir6.1 [3]. The target compound, bearing an amide (-CONH2) instead of the critical thioamide (-CSNH2), is structurally incapable of replicating this activity and can therefore serve as a negative control (amide baseline) in KATP channel opener assays. This application is particularly relevant for academic groups investigating the thioamide pharmacophore requirement in SUR2B/Kir6.1 activation.

Analytical Reference Material for Method Development and Metabolite Identification

The compound's molecular formula (C17H14N2O3S) and the presence of a methylthio group susceptible to controlled oxidation (sulfoxide and sulfone formation) [4] make it suitable as a reference standard in LC-MS/MS method development, particularly for laboratories studying thioether-containing drug candidates. Its [M+H]+ ion at m/z 327 and characteristic fragmentation patterns can be used to validate mass spectrometry workflows.

Quote Request

Request a Quote for 3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.